molecular formula C26H34O4 B1203098 Methestrol dipropionate CAS No. 84-13-9

Methestrol dipropionate

Cat. No. B1203098
CAS RN: 84-13-9
M. Wt: 410.5 g/mol
InChI Key: ORHVFDBDWJTZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methestrol dipropionate is a stilbenoid.

Scientific Research Applications

  • Chemical Occlusion of Monkey Oviducts with Quinacrine :

    • Estradiol dipropionate, related to Methestrol dipropionate, was found to antagonize the action of quinacrine in producing tubal occlusion in rhesus monkeys. This indicates its potential use in reproductive health studies and contraception research (Malaviya, Chandra, & Kar, 1975).
  • Effects on Diethylstilbestrol (DES) on Juvenile Female Rhesus Monkeys :

    • Diethylstilbestrol dipropionate (DESDP), a compound similar to Methestrol dipropionate, has been studied for its impact on the behavior of juvenile female Rhesus monkeys. DESDP treatment led to a significant increase in the frequency of certain juvenile behaviors in long-term-treated females (Goy & Deputte, 1996).
  • Hematology of Japanese Quail Treated with Stilbestrol Dipropionate :

    • Stilbestrol dipropionate, closely related to Methestrol dipropionate, when administered to Japanese quail, showed significant changes in erythrocyte counts, hemoglobin concentrations, and other hematological parameters. This suggests its potential application in avian biology and veterinary medicine (Nirmalan & Robinson, 1972).
  • DNA Synthesis and Prolactin in Male Rats :

    • The impact of diethylstilboestrol dipropionate on DNA synthesis and prolactin secretion in the pituitary gland of male rats was explored. It offers insights into the hormonal regulation of pituitary functions and could be relevant in endocrinology research (Lloyd, Jacobi, & Meares, 1978).
  • Effect of Estrogen on Oestrogen-Induced Prolactin Secretion and DNA Synthesis :

    • A study on the effect of oestrogen, which is structurally related to Methestrol dipropionate, on prolactin secretion and DNA synthesis in rats provides valuable data for understanding estrogenic effects on the endocrine system (Jacobi, Lloyd, & Meares, 1977).
  • Corticosteroidogenesis in the Hypertrophic Adrenal Gland :

    • Research on betamethasone 17,21-dipropionate, which is structurally similar to Methestrol dipropionate, in the rat fetus explored alterations in corticosteroidogenesis. This study is significant for understanding glucocorticoid effects on fetal development (Hasegawa, Mizushima, & Nakamura, 1980).

properties

CAS RN

84-13-9

Product Name

Methestrol dipropionate

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

[2-methyl-4-[4-(3-methyl-4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate

InChI

InChI=1S/C26H34O4/c1-7-21(19-11-13-23(17(5)15-19)29-25(27)9-3)22(8-2)20-12-14-24(18(6)16-20)30-26(28)10-4/h11-16,21-22H,7-10H2,1-6H3

InChI Key

ORHVFDBDWJTZIN-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=C(C=C1)OC(=O)CC)C)C(CC)C2=CC(=C(C=C2)OC(=O)CC)C

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC(=O)CC)C)C(CC)C2=CC(=C(C=C2)OC(=O)CC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methestrol dipropionate
Reactant of Route 2
Methestrol dipropionate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methestrol dipropionate
Reactant of Route 4
Reactant of Route 4
Methestrol dipropionate
Reactant of Route 5
Reactant of Route 5
Methestrol dipropionate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methestrol dipropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.